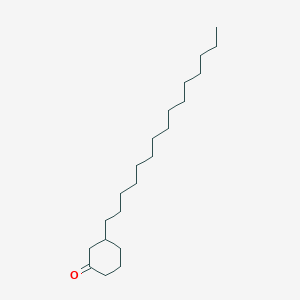

3-Pentadecylcyclohexanone

Beschreibung

3-Pentadecylcyclohexanone (C₂₁H₄₀O, MW 308.55) is a cyclohexanone derivative featuring a pentadecyl (C₁₅) substituent at the 3-position of the cyclohexane ring. It is synthesized via the hydrogenation of cashew nut shell liquid (CNSL), a renewable biomass feedstock containing cardanol, cardol, and 2-methylcardol. The process involves Pd/C-catalyzed hydrogenation at 80°C under 20–30 bar pressure, yielding 67% of the target compound . This intermediate is pivotal in producing surfactants, polymers (e.g., alkylated adipic acid, caprolactam), and bio-based materials due to its long hydrophobic alkyl chain and sustainable origin .

Eigenschaften

CAS-Nummer |

1589-19-1 |

|---|---|

Molekularformel |

C21H40O |

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

3-pentadecylcyclohexan-1-one |

InChI |

InChI=1S/C21H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h20H,2-19H2,1H3 |

InChI-Schlüssel |

WHOBFGJNSZKKOY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC1CCCC(=O)C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

4-Heptylcyclohexanone (C₁₃H₂₄O, MW 196.33)

Structural Features: A cyclohexanone derivative with a shorter heptyl (C₇) chain at the 4-position. Synthesis: Limited synthesis details are available, but safety protocols emphasize handling volatile organic compounds . Properties and Applications:

Key Differences :

- The shorter C₇ chain reduces hydrophobicity, limiting surfactant utility compared to the C₁₅ chain in this compound.

- Lacks the renewable feedstock advantage of CNSL-derived compounds.

3:5-Diphenylcyclohexenone (C₁₈H₁₈O, MW 250.34)

Structural Features: A cyclohexenone derivative with phenyl groups at the 3- and 5-positions, introducing aromaticity and rigidity. Synthesis: Prepared via dehydrogenation of 3:5-diphenylcyclohexanone at 300°C using platinized charcoal, yielding diphenylphenol (m.p. 85–92°C) . Reactivity and Applications:

Key Differences :

- Aromatic substituents enhance thermal stability but reduce compatibility with surfactant applications requiring flexible alkyl chains.

- Petrochemical origin contrasts with this compound’s renewable sourcing.

Ethoxylated CNSL Derivatives

Structural Features: Derivatives of this compound functionalized with ethylene oxide (e.g., triethylene glycol). Synthesis: Reductive alkylation of this compound with triethylene glycol (5 eq.) at 100°C for 14–28 h yields surfactants with 70% bio-based content . Applications:

Key Differences :

- Functionalization expands application scope compared to unmodified this compound.

- Ethoxylated derivatives bridge hydrophobicity and hydrophilicity, unlike non-functionalized analogs.

Comparative Data Table

Research Findings and Industrial Relevance

- Renewability Advantage: this compound’s CNSL origin offers a sustainable alternative to petrochemical-derived cyclohexanones, aligning with green chemistry trends .

- Surfactant Potential: The C₁₅ chain provides optimal hydrophobicity for surfactant applications, though empirical data on critical micelle concentration (CMC) or surface tension reduction are lacking .

- Safety vs. Functionality: While 4-heptylcyclohexanone’s safety protocols are well-documented, its industrial utility is less defined compared to functionalized CNSL derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.